

## Tigapotide: A PSP94-Derived Peptide Therapeutic for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tigapotide |           |
| Cat. No.:            | B3062791   | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

**Tigapotide** (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from Prostate Secretory Protein 94 (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its potential as a multi-modal therapeutic agent for hormone-refractory prostate cancer (HRPC). **Tigapotide** exhibits anti-tumor, anti-metastatic, and anti-angiogenic properties, primarily through the induction of apoptosis, inhibition of matrix metalloproteinase-9 (MMP-9), and interference with vascular endothelial growth factor (VEGF) signaling.[1] This document provides a comprehensive technical overview of **Tigapotide**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

### Introduction to Tigapotide and PSP94

Prostate Secretory Protein 94 (PSP94) is one of the three most abundant proteins found in human seminal fluid. Its expression is notably decreased in patients with advanced prostate cancer, suggesting a role as a tumor suppressor. **Tigapotide** is a synthetic peptide corresponding to amino acids 31-45 of PSP94 and has been shown to recapitulate and, in some cases, exceed the anti-tumor effects of the full-length protein. It has been investigated as



a therapeutic for late-stage, hormone-refractory prostate cancer for which effective therapies are limited.

#### **Mechanism of Action**

**Tigapotide**'s therapeutic effects are multifactorial, targeting key processes in cancer progression:

- Induction of Apoptosis: Tigapotide has been shown to induce programmed cell death in prostate cancer cells.
- Anti-Angiogenesis: The peptide interferes with the VEGF signaling pathway, a critical driver of new blood vessel formation that tumors require for growth.
- Anti-Metastasis: Tigapotide inhibits the secretion and activity of MMP-9, an enzyme crucial
  for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. It
  also influences the shedding of CD44, a cell surface receptor involved in cell-cell and cellmatrix interactions.
- Reduction of Hypercalcemia: In preclinical models, **Tigapotide** reduces levels of parathyroid hormone-related peptide (PTHrP), a common cause of hypercalcemia in malignancy.

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of **Tigapotide**.

## Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model



| Parameter                                          | Control<br>(Vehicle) | Tigapotide<br>(1<br>µg/kg/day)  | Tigapotide<br>(10<br>µg/kg/day) | Tigapotide<br>(100<br>µg/kg/day) | Citation |
|----------------------------------------------------|----------------------|---------------------------------|---------------------------------|----------------------------------|----------|
| Tumor<br>Volume<br>Reduction                       | -                    | Dose-<br>dependent<br>reduction | Significant reduction           | Marked<br>reduction              |          |
| Delay in Hind-Limb Paralysis (Skeletal Metastasis) | Baseline             | Delayed                         | Significantly<br>delayed        | Markedly<br>delayed              |          |
| Plasma<br>PTHrP Levels                             | Elevated             | No significant change           | Dose-<br>dependent<br>decrease  | Significant<br>decrease          |          |
| Plasma<br>Calcium<br>Levels                        | Elevated             | No significant<br>change        | Reduced                         | Significantly reduced            |          |

**Table 2: Clinical Trial Data for Tigapotide in Hormone- Refractory Prostate Cancer** 



| Trial Phase | Dosing Regimen                                              | Key Findings                         | Citation |
|-------------|-------------------------------------------------------------|--------------------------------------|----------|
| Phase I     | 7.5 mg/m² twice<br>weekly or 15 mg/m²<br>weekly for 4 weeks | Well-tolerated with no               |          |
|             |                                                             | adverse events.                      |          |
|             |                                                             | Declines in MMP-9                    |          |
|             |                                                             | levels observed in                   |          |
|             |                                                             | most patients by week                |          |
|             |                                                             | 3. Weekly dosing                     |          |
|             |                                                             | showed greater                       |          |
|             |                                                             | declines in MMP-9.                   |          |
| Phase IIa   | 5, 20, 40, and 80<br>mg/m² (dose-<br>escalation)            | Excellent safety profile             | •        |
|             |                                                             | at 5, 20, and 40                     |          |
|             |                                                             | mg/m². Some                          |          |
|             |                                                             | toxicities at 80 mg/m <sup>2</sup> . |          |
|             |                                                             | Patients with baseline               |          |
|             |                                                             | plasma MMP-9 >100                    |          |
|             |                                                             | μg/L showed                          |          |
|             |                                                             | reductions of 34% to                 |          |
|             |                                                             | 90%.                                 |          |

## **Experimental Protocols**

This section details the methodologies used in the key preclinical and clinical studies of **Tigapotide**.

#### In Vitro Cell-Based Assays

- Cell Lines:
  - MatLyLu-PTHrP: A rat prostate cancer cell line (Dunning R3227) transfected to overexpress parathyroid hormone-related protein (PTHrP), used to model hypercalcemia of malignancy.
  - PC-3: A human prostate cancer cell line, often used in apoptosis and proliferation assays.
- Apoptosis Assays:



- Annexin V Staining: To detect early apoptosis, cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added. Cells are incubated in the dark and then analyzed by flow cytometry.
   Annexin V-positive, PI-negative cells are considered early apoptotic.
- TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: To detect DNA fragmentation, a hallmark of late apoptosis, cells are fixed and permeabilized. A reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP) is added. The incorporated label is then detected using a fluorescently-labeled antibody (e.g., anti-BrdU-FITC).

#### In Vivo Animal Studies

- Animal Model:
  - Syngeneic male Copenhagen rats were used for the MatLyLu-PTHrP xenograft model.
- Tumor Inoculation:
  - For primary tumor growth studies, MatLyLu-PTHrP cells were inoculated subcutaneously into the right flank of the rats.
  - For skeletal metastasis studies, cells were inoculated into the left ventricle via intracardiac injection.
- Drug Administration:
  - **Tigapotide** (PCK3145) was infused for 15 days at doses of 1, 10, and 100 μg/kg/day.
- Efficacy Evaluation:
  - Tumor volume was measured regularly.
  - The development of hind-limb paralysis was monitored as an indicator of skeletal metastases.
  - Bone histomorphometry was used to assess skeletal tumor burden.



#### **Biochemical Assays**

- PTHrP Measurement:
  - Plasma samples were collected from rats.
  - PTHrP levels were quantified using a commercially available ELISA kit specific for rat PTHrP, following the manufacturer's instructions.
- MMP-9 Activity Assay (Gelatin Zymography):
  - Conditioned media from cell cultures or patient plasma samples were collected.
  - Samples were run on a polyacrylamide gel co-polymerized with gelatin under nonreducing conditions.
  - The gel was then incubated in a developing buffer to allow for enzymatic activity.
  - The gel was stained with Coomassie Brilliant Blue, and areas of MMP-9 activity appeared as clear bands against a blue background.

#### **Signaling Pathways and Visualizations**

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Tigapotide**.

#### **Tigapotide Inhibition of VEGF Signaling**



Click to download full resolution via product page



Tigapotide inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation.

# Tigapotide's Effect on MMP-9 Secretion and CD44 Shedding



Click to download full resolution via product page

Tigapotide modulates MMP-9 and CD44, impacting metastasis.



#### **Conclusion and Future Directions**

**Tigapotide** has demonstrated a promising preclinical and early clinical profile as a therapeutic agent for hormone-refractory prostate cancer. Its multi-faceted mechanism of action, targeting apoptosis, angiogenesis, and metastasis, suggests it could be a valuable addition to the therapeutic arsenal. Further clinical development, including larger randomized controlled trials, is warranted to fully elucidate its efficacy and safety profile and to establish its role in the management of advanced prostate cancer. The continued investigation into its molecular mechanisms may also uncover new therapeutic targets and strategies for combating this disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tigapotide: A PSP94-Derived Peptide Therapeutic for Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062791#tigapotide-as-a-psp94-derived-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com